Product packaging for Fmoc-Phe-Pro-OH(Cat. No.:)

Fmoc-Phe-Pro-OH

Cat. No.: B12502873
M. Wt: 484.5 g/mol
InChI Key: ZLLJYCCFIFHMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe-Pro-OH is a Fmoc-protected dipeptide reagent specifically designed for use in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine terminus, allowing for selective deprotection under basic conditions during the iterative synthesis cycle. This building block is essential for introducing a Phe-Pro dipeptide sequence into growing peptide chains. Sequences containing Proline are of significant research interest due to their influence on peptide backbone conformation, often inducing turns and affecting secondary structure. Researchers utilize this compound in the development of novel peptides for pharmaceutical research, drug discovery, and biochemical studies. The product is provided with high purity, typically verified by HPLC, to ensure optimal coupling efficiency and final peptide quality. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N2O5 B12502873 Fmoc-Phe-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLJYCCFIFHMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Fmoc Phe Pro Oh and Its Derivatives

Optimized Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), offers a classical yet robust method for preparing dipeptides like Fmoc-Phe-Pro-OH. This approach is particularly advantageous for large-scale production where purification of the final product can be more straightforward than with solid-phase methods.

An optimized solution-phase route for this compound involves the coupling of an N-terminally protected Fmoc-L-Phenylalanine with a C-terminally protected or unprotected L-Proline. A common strategy begins with Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl). The coupling is typically mediated by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. thaiscience.info The reaction is carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). google.com

A general procedure is as follows:

Fmoc-Phe-OH is dissolved in DMF.

H-Pro-OMe·HCl and a base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), are added to the solution to neutralize the hydrochloride salt.

The coupling reagent (e.g., DIC) and additive (e.g., HOBt) are introduced to activate the carboxylic acid of Fmoc-Phe-OH.

The reaction proceeds for several hours at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Following the coupling, the resulting protected dipeptide, Fmoc-Phe-Pro-OMe, is isolated. The major byproduct, dicyclohexylurea (DCU) in the case of DCC, is insoluble in many organic solvents and can be removed by filtration.

The final step is the saponification (hydrolysis) of the methyl ester to yield the desired this compound. This is typically achieved using a mild base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a solvent mixture like THF/water.

Recent advancements in solution-phase synthesis have introduced more efficient coupling reagents. For instance, propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote rapid and efficient peptide bond formation with minimal epimerization, generating water-soluble by-products that simplify purification. sci-hub.se A protocol using T3P® would involve dissolving Fmoc-Phe-OH and H-Pro-OH (or its ester) in a solvent like DCM, adding a base such as DIEA, and then adding the T3P® reagent. The reaction can be complete within minutes. sci-hub.se

Parameter Conventional Carbodiimide Method T3P® Mediated Method
Starting Materials Fmoc-Phe-OH, H-Pro-OMe·HClFmoc-Phe-OH, H-Pro-OH
Coupling Reagent DIC or DCCPropylphosphonic Anhydride (T3P®)
Additive HOBt or OxymaNot typically required
Solvent DMF, DCMDCM, Anisole, Ethyl Acetate
Reaction Time Several hoursMinutes
By-product Removal Filtration of urea (B33335) derivativesAqueous extraction of water-soluble phosphorus by-products
Final Deprotection Saponification of esterNot required if H-Pro-OH is used

Solid-Phase Synthesis Techniques for this compound Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for assembling peptides longer than a few residues. researchgate.net In this context, this compound can be used as a dipeptide building block, or the Phe-Pro sequence can be assembled stepwise on the solid support. The use of the pre-formed dipeptide is often preferred to circumvent the risk of diketopiperazine formation, a notorious side reaction associated with Pro-containing sequences. rsc.org

The formation of the peptide bond is a critical step in SPPS, requiring the activation of the carboxylic acid of the incoming Fmoc-amino acid (or dipeptide). The choice of coupling reagent significantly impacts reaction speed, efficiency, and the level of side reactions like racemization. rsc.org

Uronium/aminium salt-based reagents are the most common and efficient activators used in modern Fmoc-SPPS.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are highly efficient coupling reagents that produce rapid coupling times. bachem.com When used with an additive like HOBt, racemization is reduced to negligible levels. bachem.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar to HBTU but is generally considered more reactive and provides faster couplings with less epimerization, especially in sterically hindered couplings. bachem.comgoogle.com The presence of the nitrogen atom in the 7-azabenzotriazole ring is thought to suppress epimerization. rsc.org It is often the reagent of choice for difficult sequences, such as those involving N-methylated amino acids or for coupling onto a proline residue. rsc.org

The standard coupling protocol involves pre-activating the Fmoc-amino acid or this compound with the coupling reagent (e.g., HATU) and a non-nucleophilic base, typically DIEA, before adding it to the resin-bound free amine.

Table: Comparison of Common Coupling Reagents in SPPS

Reagent Structure Type Key Features Common Applications
HBTU Aminium Salt Fast, efficient, low racemization with HOBt. bachem.com Standard peptide couplings.
HATU Aminium Salt Very fast, lower epimerization than HBTU, effective for hindered couplings. bachem.comgoogle.com Difficult sequences, coupling to Pro, fragment condensation. rsc.org
DIC/Oxyma Carbodiimide/Additive Cost-effective, low risk of racemization. Oxyma is a non-explosive alternative to HOBt. Routine synthesis, large-scale synthesis.

| PyBOP | Phosphonium (B103445) Salt | Highly effective, particularly for hindered couplings like N-methyl amino acids. bachem.com | Special cases, cyclization reactions. |

The removal of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a repetitive and crucial step in SPPS. The process follows an E1cB (elimination, unimolecular, conjugate base) mechanism, where a base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of dibenzofulvene (DBF) and carbon dioxide. The liberated DBF is a reactive electrophile that must be scavenged by the base to prevent it from irreversibly capping the newly deprotected N-terminal amine.

The standard deprotection reagent is a 20% solution of piperidine (B6355638) in DMF. However, various alternatives and optimized cocktails have been investigated to improve efficiency and minimize side reactions. Kinetic studies show that the rate of deprotection can be influenced by the choice of base, its concentration, and the solvent.

Piperidine: A 20% solution in DMF typically achieves complete deprotection in under 10 minutes. Lower concentrations (e.g., 2%) are much slower.

Piperazine (B1678402)/DBU: A combination of 5% piperazine and 2% 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) has been shown to be faster than 20% piperidine, with complete deprotection in less than a minute. google.com In this mixture, the strong, non-nucleophilic DBU primarily acts as the deprotecting base, while piperazine serves as the DBF scavenger. google.com

4-Methylpiperidine (4-MP): This base shows deprotection kinetics similar to piperidine and is considered a viable, less toxic alternative.

Pyrrolidine (B122466): Identified as a promising alternative to piperidine, it allows for efficient Fmoc removal in less polar, "greener" solvent systems.

Table: Deprotection Half-Life (t½) for Different Reagents

Deprotection Reagent Solvent Half-Life (t½) Key Finding
20% Piperidine DMF ~7 seconds Standard, effective baseline. google.com
5% Piperazine + 0.5% DBU DMF ~12 seconds DBU addition significantly accelerates deprotection. google.com

Data compiled from kinetic studies on model peptides. google.com

While Fmoc removal is characteristically base-mediated, some studies have explored acidic conditions, particularly using Lewis acids. This offers an orthogonal strategy that can be valuable when a peptide contains base-sensitive functionalities. thaiscience.info

One reported method uses aluminum trichloride (B1173362) (AlCl₃) in the presence of a scavenger like toluene. The Lewis acid is thought to coordinate to the carbonyl oxygen of the Fmoc group, facilitating its cleavage. However, this approach has limitations. The conditions can be harsh, potentially causing premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or undesired side reactions on sensitive molecules. A significant drawback is the need to acidify the reaction mixture in a separate step to deactivate the newly liberated amine, which can complicate the synthetic process. thaiscience.info

More recently, a milder approach using acidic hydrogenolysis (H₂/Pd in the presence of a Brønsted acid like HCl) has been developed. This method not only removes the Fmoc group but also directly yields the deactivated ammonium (B1175870) salt, preventing side reactions. thaiscience.info This strategy was shown to be compatible with acid-sensitive Boc groups under optimized conditions. thaiscience.info

The deprotection step, especially when followed by coupling, is prone to side reactions. For sequences containing proline, particularly at the C-terminus of a dipeptide (e.g., Xaa-Pro), the most significant side reaction is the formation of a cyclic dipeptide, known as a diketopiperazine (DKP).

This intramolecular cyclization occurs when the N-terminal amine of the deprotected dipeptidyl-resin (e.g., H-Phe-Pro-resin) attacks its own C-terminal ester linkage to the resin, cleaving the peptide from the support. rsc.org This reaction is particularly rapid for Xaa-Pro sequences because the rigid pyrrolidine ring of proline pre-orients the peptide backbone favorably for cyclization. The reaction is base-catalyzed and can occur during the Fmoc deprotection step with piperidine or during the subsequent coupling step if a base like DIEA is present before the activated amino acid is added.

Strategies to minimize DKP formation include:

Using sterically hindered resins: 2-Chlorotrityl chloride (2-CTC) resin is highly effective at suppressing DKP formation. rsc.org The bulky trityl linker sterically shields the ester bond from intramolecular attack.

Using dipeptide building blocks: Instead of assembling the sequence stepwise (e.g., coupling Fmoc-Phe-OH to H-Pro-resin), one can couple the pre-formed this compound dipeptide to the next amino acid on the resin. This bypasses the problematic H-Phe-Pro-resin intermediate.

Modifying the N-terminal protecting group: Using a protecting group that is removed under neutral conditions for the second amino acid, such as p-nitrobenzyloxycarbonyl (pNZ), can prevent DKP formation.

In situ neutralization coupling: For Boc-based synthesis, performing the neutralization and coupling steps simultaneously can help the coupling reaction outcompete DKP formation. A similar principle can be applied in Fmoc chemistry by carefully controlling the addition of reagents. rsc.org

The choice of resin and its linker is fundamental to SPPS, as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.

For the synthesis of a peptide containing the this compound unit that will result in a C-terminal carboxylic acid, the most common choices are:

Wang Resin (p-alkoxybenzyl alcohol resin): This is a standard resin for producing C-terminal acids. Cleavage is achieved using strong acid, typically a cocktail based on 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues. However, Wang resin is susceptible to DKP formation.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM or hexafluoroisopropanol). This mild cleavage preserves most side-chain protecting groups, making it ideal for creating protected peptide fragments. Crucially, its steric bulk significantly inhibits DKP formation, making it the preferred choice for syntheses involving C-terminal proline residues. rsc.org

For C-terminal amides, a Rink Amide or Sieber Amide resin would be used. The cleavage from these resins with strong TFA yields a peptide amide.

Flow-Based Peptide Synthesis Approaches and Automation

The synthesis of peptides has been significantly advanced by the development of automated flow-based solid-phase peptide synthesis (SPPS). mdpi.comvapourtec.com This methodology combines the principles of SPPS, where a peptide is assembled stepwise on a solid resin support, with the advantages of continuous flow chemistry. mdpi.combachem.com The result is a highly efficient and automated process that drastically reduces synthesis times compared to traditional batch methods. mdpi.com

In a typical automated flow-based system, reagents are pumped through a column reactor containing the resin. vapourtec.com The system allows for precise control over reaction conditions, including temperature, flow rate, and reagent delivery. vapourtec.comrsc.org For the synthesis of sequences involving Fmoc-protected amino acids, the process generally involves repeated cycles of deprotection and coupling. The Nα-Fmoc protecting group is typically removed using a solution of a base like piperidine in a solvent such as N,N-Dimethylformamide (DMF). vapourtec.comrsc.org Subsequent coupling of the next Fmoc-amino acid is achieved using activating reagents. vapourtec.com

Recent advancements have introduced fully automated platforms that can incorporate an amino acid residue in as little as 1.8 to 3 minutes, a significant improvement over the 60-100 minutes required by standard manual protocols. pentelutelabmit.com These rapid synthesis platforms often use elevated temperatures (e.g., 60-90 °C) to accelerate both the deprotection and coupling steps, eliminating the need for microwave irradiation. rsc.orgpentelutelabmit.com The use of aminium or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is common in these automated protocols. rsc.orgsigmaaldrich.com

The efficiency of flow-based systems also allows for the use of lower excesses of amino acids and reagents, contributing to a more cost-effective and sustainable synthesis process. google.com Furthermore, many automated systems incorporate in-line monitoring, such as UV detection, which allows for real-time tracking of the Fmoc group's removal, ensuring complete deprotection before proceeding to the next coupling step. vapourtec.combachem.com This level of control and automation makes flow-based synthesis a powerful tool for producing dipeptides like this compound and more complex polypeptide chains with high purity and yield. vapourtec.comaurorabiomed.com

ParameterDescriptionExample Condition/ReagentReference
Synthesis TypeAutomated Flow-Based Solid-Phase Peptide Synthesis (AFPS)Fmoc/tBu strategy mdpi.comvapourtec.com
Deprotection ReagentRemoval of the Nα-Fmoc group10-20% Piperidine in DMF vapourtec.comrsc.org
Coupling ReagentsActivation of the carboxylic acid for amide bond formationHATU, PyAOP, DIC/HOBt vapourtec.comrsc.orgsigmaaldrich.com
Cycle TimeTime to incorporate one amino acid1.8 - 3 minutes per residue at elevated temperature pentelutelabmit.com
TemperatureOperating temperature to accelerate reactions60 - 90 °C rsc.orgpentelutelabmit.com
MonitoringIn-line process controlUV detection for Fmoc-deprotection vapourtec.combachem.com

Chemo-Enzymatic Synthesis Approaches for Fmoc-Dipeptides

Chemo-enzymatic peptide synthesis (CEPS) presents a green and highly specific alternative to purely chemical methods for producing dipeptides. bachem.comnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. bachem.comnih.gov A key advantage of enzymatic synthesis is its stereoselectivity, which eliminates the risk of racemization—a common side reaction in chemical coupling methods. nih.gov

The synthesis of Fmoc-dipeptides can be achieved using enzymes like thermolysin or papain. nih.govchinesechemsoc.org These enzymes, which in their natural function hydrolyze peptide bonds, can be driven in reverse to favor synthesis under specific conditions. chinesechemsoc.org The direction of the reaction (hydrolysis or condensation) can be controlled by the design of the substrates. chinesechemsoc.org For instance, thermolysin has been shown to catalyze the condensation of an N-terminally protected amino acid (acyl donor) with an amino acid derivative (acyl acceptor) to form a dipeptide. chinesechemsoc.org The enzyme exhibits substrate specificity, often favoring hydrophobic amino acids at certain positions. chinesechemsoc.org

In a typical chemo-enzymatic synthesis of an Fmoc-dipeptide, an Fmoc-protected amino acid ester acts as the acyl donor, and a free amino acid or its amide serves as the nucleophile. The enzyme facilitates the regioselective formation of the peptide bond. The reaction proceeds in an aqueous buffer system, often near neutral pH, which is environmentally benign compared to the organic solvents used in SPPS. bachem.com The resulting Fmoc-dipeptide often has low solubility in the aqueous medium, causing it to precipitate out of the solution. This precipitation shifts the reaction equilibrium towards synthesis and simplifies the purification process. nih.gov

Recent research has demonstrated the ability to perform sequential enzymatic reactions in one pot to modify peptide sequences. For example, thermolysin was used first to hydrolyze an existing Fmoc-dipeptide and then, upon addition of a new amino component, to catalyze the synthesis of a different Fmoc-dipeptide. chinesechemsoc.org This highlights the potential of chemo-enzymatic strategies for the controlled and sustainable production of Fmoc-dipeptides. chinesechemsoc.org

EnzymeReaction TypeSubstrate ExampleKey AdvantageReference
ThermolysinCondensation / HydrolysisFmoc-Tyr + Tyr-NH₂ → Fmoc-Tyr-Tyr-NH₂Bidirectional catalysis, sequence modification chinesechemsoc.org
PapainCondensationN-carboxybenzyl-Gly + Phe-NH₂High yields (up to 98%) nih.gov
PeptiligaseLigationPeptide fragments (e.g., produced by SPPS)Efficient for long peptides and complex sequences bachem.com

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound is crucial for a variety of advanced analytical and mechanistic studies. Incorporating stable isotopes such as deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the peptide structure allows it to be used as an internal standard for quantitative mass spectrometry-based assays or as a probe in nuclear magnetic resonance (NMR) studies. researchgate.netchempep.com

The preparation of isotopically labeled this compound follows standard solid-phase or liquid-phase peptide synthesis methodologies, with the key difference being the use of an isotopically labeled Fmoc-amino acid as a starting material. researchgate.netnih.gov For example, to synthesize Fmoc-[¹³C₉, ¹⁵N₁]Phe-Pro-OH, one would start with Fmoc-[¹³C₉, ¹⁵N₁]Phe-OH and couple it to proline, which is either attached to a resin or in solution. These labeled building blocks, such as Fmoc-L-phenylalanine (ring-D₅) or Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄), are commercially available. chempep.comisotope.com

The primary application for these labeled dipeptides is in mechanistic studies of peptide and protein behavior. For instance, in quantitative proteomics, a synthetically prepared heavy-isotope-labeled peptide is spiked into a biological sample. researchgate.net The mass difference between the labeled standard and its endogenous, unlabeled counterpart allows for precise quantification of the target peptide by LC-MS. researchgate.net This technique is invaluable for studying metabolic stability, drug metabolism, and protein expression levels. researchgate.netchempep.com

Furthermore, isotopically labeled peptides are instrumental in investigating reaction mechanisms, such as the formation of diketopiperazine (DKP), a common side reaction during the synthesis of dipeptides containing proline. acs.orgresearchgate.net By using labeled precursors, researchers can trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. researchgate.net The synthesis of labeled peptides like this compound, therefore, provides an indispensable tool for detailed biochemical and synthetic chemistry research. nih.gov

Labeled CompoundIsotopesApplicationReference
Fmoc-L-phenylalanine-OH¹³C₉, ¹⁵N₁Internal standard for LC-MS bioassays researchgate.net
Fmoc-L-phenylalanine-OHring-D₅Peptide synthesis for MS-based protein quantitation isotope.com
Fmoc-L-alanine-OH¹³C₃, ¹⁵N₁Synthesis of labeled peptide analogues researchgate.net
Fmoc-L-lysine(Boc)-OH¹³C₆, ¹⁵N₂Synthesis of labeled peptide analogues researchgate.net
Fmoc-Arg(Pbf)-OH¹³C₆, ¹⁵N₄Quantitative proteomics, structural biology (NMR) chempep.com
Fmoc-Pro-OHU-¹³C₅Heavy-isotope labeled peptide synthesis alfa-chemistry.com

Conformational and Structural Analysis of Fmoc Phe Pro Oh Theoretical and Spectroscopic Methodologies

Computational Chemistry Approaches

Theoretical methods provide powerful insights into the molecular mechanics and energetic landscapes that govern the conformational preferences of Fmoc-Phe-Pro-OH.

Molecular Dynamics Simulations of this compound Conformational Preferences

Molecular dynamics (MD) simulations offer a dynamic picture of the conformational flexibility of this compound in solution. researchgate.net These simulations can map out the accessible conformations and the transitions between them over time. By simulating the molecule in an explicit solvent, such as water, researchers can observe how interactions with the surrounding environment influence its structure. researchgate.net

For Fmoc-protected dipeptides, MD simulations reveal that the aggregates are significantly stabilized by π–π stacking interactions involving the aromatic groups of the Fmoc moiety and the phenylalanine residue. mdpi.com Additionally, hydrogen bonds between the terminal carboxyl groups and backbone amides play a role in stabilizing certain conformations. mdpi.com The radius of gyration (Rg) can be calculated from MD simulations to assess the compactness of the molecule, indicating a tendency to adopt folded or extended conformations. researchgate.net While specific MD studies solely on this compound are not extensively detailed in the provided results, the principles from studies on similar Fmoc-dipeptides are applicable. These studies highlight that the interplay of hydrophobic and aromatic stacking interactions largely dictates the conformational ensemble. researchgate.netmdpi.com

Quantum Chemical Calculations of Dipeptide Bond Isomerization (cis/trans)

The peptide bond preceding a proline residue (the Phe-Pro bond in this case) is unique in its ability to adopt both cis and trans conformations, with a relatively low energy barrier for isomerization. rsc.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the energetics of this isomerization. acs.orgrsc.org

These calculations can determine the relative stability of the cis and trans isomers. For prolyl peptides, the trans isomer is often favored, but the energy difference can be small, allowing for a significant population of the cis conformer. researchgate.net The isomerization process is crucial as it can significantly alter the backbone trajectory of a peptide. Studies on related proline-containing peptides have shown that the transition state for isomerization involves a 90° twist of the amide C-N bond. ucsb.edu The surrounding chemical environment, including solvent polarity and pH, can strongly influence the cis/trans equilibrium. researchgate.net For instance, in Valine-Proline dipeptides, the trans-isomer is more abundant when the N-terminal amino group is protonated. researchgate.net

Table 1: Theoretical Data on Proline Isomerization
ParameterDescriptionTypical Values/Observations
Rotational Energy Barrier (cis/trans)The energy required to rotate the peptide bond between the cis and trans conformations.16–20 kcal/mol rsc.org
Transition State Twist AngleThe dihedral angle of the amide C-N bond at the peak of the energy barrier.~90° ucsb.edu
Solvent InfluencePolar solvents can affect the population of cis/trans isomers.Polar solvents like DMSO can favor the cis-isomer population. rsc.org

Influence of Fmoc Protection on Dipeptide Conformation

The N-terminal Fmoc group is not merely a passive protecting group; its size and aromatic nature exert a significant influence on the conformation of the dipeptide. The bulky fluorenyl group can sterically hinder certain conformations, while its aromatic rings promote π-π stacking interactions, both with the Phe side chain and with other molecules. nih.gov This stacking is a key driver in the self-assembly of Fmoc-dipeptides into larger nanostructures. nih.govresearchgate.net

Advanced Spectroscopic Characterization of Conformation and Dynamics

Spectroscopic methods provide experimental data that complements and validates the theoretical models, offering a real-world picture of the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution. mdpi.comresearchgate.net For this compound, various NMR experiments can provide detailed structural information.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY, are particularly valuable. researchgate.net These experiments detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to build a 3D model of the molecule. mdpi.com For example, NOE contacts between the Fmoc protons and the Phe or Pro protons can define the orientation of the protecting group relative to the dipeptide backbone.

The cis/trans isomerization of the Phe-Pro peptide bond can also be directly observed and quantified by NMR. researchgate.netresearchgate.net The distinct chemical environments of the proline ring protons in the cis and trans conformations give rise to separate sets of signals in the NMR spectrum. The ratio of the integrals of these signals provides a direct measure of the cis/trans population ratio under specific solution conditions. rsc.org Chemical shift data, particularly for the proline Cβ and Cγ carbons, are also indicative of the isomeric state.

Table 2: Key NMR Observables for this compound Conformation
NMR ExperimentInformation GainedExpected Observations
1H-1H NOESY/ROESYInter-proton distances, 3D structureCross-peaks between Fmoc, Phe, and Pro protons indicating spatial proximity.
1H NMRCis/trans isomer ratioSeparate signals for proline ring protons in cis and trans conformations. rsc.org
13C NMRCis/trans isomer identificationDistinct chemical shifts for Pro Cβ and Cγ in cis vs. trans isomers.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides and proteins. creative-proteomics.comnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. creative-proteomics.com

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for investigating the intricate network of hydrogen bonds within this compound. These spectroscopic methods probe the vibrational modes of molecules, which are highly sensitive to the local chemical environment, including the formation and strength of intermolecular hydrogen bonds. nih.govumich.edu The frequencies of specific stretching and bending vibrations can shift, broaden, or change in intensity upon the formation of a hydrogen bond, providing detailed insights into the molecular conformation and supramolecular assembly. ru.nld-nb.info

Analysis of the vibrational spectra of Fmoc-protected dipeptides and related structures allows for the identification and characterization of hydrogen bonds involving the key functional groups: the carboxylic acid (–COOH), the carbamate (B1207046) linkage (–NH–C=O), and the peptide amide bond.

Key Vibrational Modes and Hydrogen Bond-Induced Shifts

The strength and geometry of hydrogen bonds directly influence the force constants of the bonds involved, leading to predictable shifts in vibrational frequencies.

O–H and N–H Stretching: The stretching vibrations of the carboxylic acid O–H group and the carbamate N–H group are particularly sensitive reporters of hydrogen bonding. When these groups act as hydrogen bond donors, the O–H or N–H bond weakens, resulting in a significant shift to a lower frequency (redshift) and broadening of the corresponding spectral band. researchgate.net In a study on the analogous compound Fmoc-Phe-Gly, the N–H stretching vibration was observed to redshift to approximately 3300 cm⁻¹ due to hydrogen bonding. researchgate.net The O–H stretching vibration is often so broadened and redshifted that it can become difficult to observe distinctly. researchgate.net

Carbonyl (C=O) Stretching: The this compound molecule contains three carbonyl groups: one in the carboxylic acid, one in the carbamate (Fmoc) group, and one in the proline residue (Amide I band). The C=O stretching frequency is also highly sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened, causing a redshift in the stretching frequency. researchgate.net For Fmoc-Phe-Gly, vibrations in the 1700 cm⁻¹ range, corresponding to carbonyl and Amide I modes, were observed to be redshifted. researchgate.net Research on protonated carboxylic groups has established the C=O stretching frequency as a reliable marker for the number of hydrogen bonds it accepts. nih.gov The frequency shifts systematically lower as the number of hydrogen bonds increases. nih.gov

Table 1: Correlation of Carboxylic Acid C=O Stretching Frequency with Hydrogen Bond Number

Number of Hydrogen Bonds to COOH GroupTypical C=O Stretching Frequency (cm⁻¹)Reference
Zero~1759–1776 nih.gov
One~1733–1749 nih.gov
Two~1703–1710 nih.gov

Bending Modes: In contrast to stretching modes, hydrogen bonding can restrict bending motions, leading to a shift to higher frequencies (blueshift). For instance, the C–O–H bending vibration in Fmoc-Phe-Gly was found to be slightly blueshifted to 1175 cm⁻¹ in the presence of hydrogen bonds that limit the available space for bending. researchgate.net

Amide Bands and Conformational Insights

The Amide I (primarily C=O stretch) and Amide II (a mix of N-H in-plane bending and C-N stretching) bands in IR and Raman spectra are classic indicators of peptide secondary structure, which is stabilized by specific hydrogen-bonding patterns.

In Fmoc-dipeptides, the Amide I band, typically found between 1600 and 1700 cm⁻¹, can indicate the presence of structures like β-sheets. nih.govnih.gov A peak around 1670 cm⁻¹ in Raman spectra is often indicative of β-sheet formation. nih.gov However, some studies caution that the importance of β-sheet-like hydrogen bonding in the assembly of Fmoc-dipeptides may be overstated, with stacking of Fmoc groups and hydrogen bonding with water also playing crucial roles. nih.gov

Table 2: Representative Vibrational Band Shifts in Fmoc-Phe-Gly Due to Hydrogen Bonding

Vibrational ModeApproximate Wavenumber (cm⁻¹)Observed Shift due to H-BondingReference
N–H Stretch~3300Redshift researchgate.net
O–H StretchBroadened/InvisibleRedshift researchgate.net
Carbonyl/Amide I Stretches~1700Redshift researchgate.net
Amide II (C–N–H Bend)1535Blueshift researchgate.net
C–O–H Bend1175Blueshift researchgate.net

Raman Spectroscopy for Structural Analysis

Raman spectroscopy is complementary to IR and particularly useful for studying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring modes of the Phenylalanine and Fmoc groups are strong in the Raman spectrum and can be used to probe π-π stacking interactions, which often occur in concert with hydrogen bonding. researchgate.net For example, strong Raman signals at 1300 cm⁻¹ and 1490 cm⁻¹ (in-plane C–H bending in the fluorenyl ring) show minimal shifts, indicating they are less affected by the hydrogen-bonding network. researchgate.net

Furthermore, polarized Raman spectroscopy on crystalline samples can yield information on the orientation of specific chemical bonds relative to the crystal axes. acs.org This technique can be used to map the directionality of the hydrogen-bond network, as a linear correlation has been demonstrated between the Raman frequency of Amide I and Amide A bands and the N···O distance in peptide crystals. acs.org This provides a direct spectroscopic measure of the strength and geometry of the hydrogen bonds within the ordered structure. acs.org

Mechanistic Investigations of Reactions Involving Fmoc Phe Pro Oh

Detailed Reaction Mechanisms of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate a nucleophilic attack by an amino group. mdpi.com In the context of SPPS, when using Fmoc-Phe-Pro-OH as a building block, its carboxylic acid must be activated before it can be coupled to the N-terminal amine of the growing peptide chain anchored on a solid support.

The general mechanism proceeds as follows:

Activation: The carboxylic acid of this compound is converted into a more reactive species. This is typically achieved using a coupling reagent. Common methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). chempep.comembrapa.br These additives form active esters (e.g., HOBt-esters) that are less prone to racemization and other side reactions. chempep.com Alternatively, phosphonium (B103445) or aminium/uronium salts like benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) or HBTU are used, which react with the Fmoc-dipeptide to form a highly reactive activated species. embrapa.brub.edu

Coupling: The free N-terminal amine of the resin-bound peptide performs a nucleophilic attack on the activated carbonyl carbon of the this compound active ester. embrapa.br

Proton Transfer and Product Formation: A tetrahedral intermediate is formed, which then collapses, eliminating the activating group (e.g., HOBt) and forming the new peptide bond. A final proton transfer step neutralizes the newly formed amide. embrapa.br

The efficiency of this process is paramount for achieving high purity and yield in the final peptide product. kilobio.com

Kinetic Studies of Coupling and Deprotection Processes

Deprotection Kinetics: The removal of the Fmoc group is typically a rapid process. The reaction follows an E1cB elimination mechanism and is initiated by a base like piperidine (B6355638). mdpi.com Detailed kinetic studies, often monitoring the formation of the dibenzofulvene-piperidine adduct, have determined the half-lives (t₁/₂) of deprotection under various conditions. For instance, using 20% piperidine in DMF, the t₁/₂ for Fmoc-Val deprotection was found to be approximately 6-7 seconds, indicating that the reaction reaches over 99.9% completion in under two minutes. rsc.org However, incomplete deprotection can lead to deletion sequences, a common impurity in peptide synthesis. iris-biotech.de Using alternative, faster deprotection cocktails can mitigate this.

Table 1: Half-life (t₁/₂) of Fmoc-Deprotection for Resin-Bound Fmoc-Val with Various Reagents. rsc.org
Deprotection ReagentSolventHalf-life (t₁/₂) in SecondsTime for 99.9% Deprotection (min)
20% (v/v) PiperidineDMF71.5
5% (w/v) Piperazine (B1678402) + 2% (v/v) DBUDMF30.7
2% (v/v) DBUDMF51.1

Coupling Kinetics: The rate of peptide bond formation is highly dependent on the amino acids being coupled, the coupling reagents, and the solvent. Studies on model peptides show that coupling reactions can range from minutes to hours. For example, coupling Fmoc-Gly-OH onto a resin-bound tripeptide was significantly faster in solvents of lower polarity. rsc.org The kinetics of DKP formation are also crucial; studies on a model peptide with a penultimate proline showed that DKP formation can proceed autocatalytically even during post-coupling hold times in DMF, without any added base. digitellinc.comacs.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent in SPPS profoundly impacts reaction outcomes by influencing resin swelling, reagent solubility, and the rates of both desired and undesired reactions. unibo.it

Solvent Effects on Coupling and Deprotection: Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS. However, its environmental and health concerns have driven research into greener alternatives. Studies comparing DMF to other solvents have revealed significant effects on reaction kinetics. For coupling efficiency, an inverse correlation with solvent polarity is often observed; less polar solvents like 2-Me-THF and DOL can lead to faster coupling than DMF. rsc.org For Fmoc deprotection, highly polar aprotic solvents are generally more efficient. DMSO shows deprotection rates similar to DMF, while less polar solvents can be significantly slower. rsc.org

Solvent Effects on Side Reactions: The solvent can also influence the prevalence of side reactions like DKP formation. While standard deprotection with 20% piperidine in DMF can lead to significant DKP formation (e.g., 13.8% in one study), switching the solvent to N-methyl-2-pyrrolidone (NMP) or even using alternative base/solvent systems like 5% piperazine in NMP can drastically reduce DKP formation to less than 4%. acs.org The stability of the Fmoc-protected peptide-resin intermediate is also solvent-dependent, with studies showing that self-deprotection and subsequent DKP formation can occur simply by holding the intermediate in DMF. acs.org

Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation for a Proline-Containing Dipeptide on Resin. acs.org
BaseSolventTotal DKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
20% PiperidineToluene11.7
5% PiperazineDMF<4
5% PiperazineNMP<4

Role of Fmoc Phe Pro Oh As a Building Block in Advanced Molecular Architectures

Construction of Complex Peptide and Peptidomimetic Structures

Fmoc-Phe-Pro-OH serves as a versatile component in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Its use streamlines the introduction of the Phe-Pro motif, a common sequence in bioactive peptides, thereby facilitating the assembly of intricate peptide and peptidomimetic structures.

Synthesis of Linear and Cyclic Peptides

The incorporation of this compound is a standard procedure in the stepwise synthesis of linear peptides on a solid support. Following the deprotection of the N-terminal Fmoc group of the resin-bound amino acid, the this compound dipeptide is activated and coupled in a single step, elongating the peptide chain by two residues. This approach is exemplified in the synthesis of analogues of Longicalycinin A, a naturally occurring cytotoxic cyclic peptide. nih.govsciforce.org In these syntheses, building blocks like Fmoc-Phe-OH and Fmoc-Pro-OH are added sequentially to construct the linear precursor of the target molecule. nih.govsid.irresearchgate.net

The Phe-Pro sequence is particularly significant in the synthesis of cyclic peptides. The rigid pyrrolidine (B122466) ring of proline restricts the phi (φ) dihedral angle of the peptide backbone, inducing a natural "kink" or turn. This pre-organized conformation in the linear precursor significantly facilitates the subsequent macrocyclization step, often leading to improved yields and regioselectivity. The synthesis of Longicalycinin A, [cyclo-(Gly-Phe-Pro-Tyr-Phe)], highlights this principle, where the Proline at position 3 helps orient the linear peptide for efficient ring closure. nih.govsciforce.orgsid.ir The general utility of Fmoc-Pro-OH in creating both linear and cyclic structures is well-established in peptide chemistry. sigmaaldrich.com

Incorporation into β-Hairpin Peptidomimetics

β-hairpins are fundamental secondary structures in proteins, and their mimicry is a key strategy in drug design. These structures consist of two antiparallel β-strands connected by a short loop or turn. The Proline residue is a powerful turn-inducer, frequently found at the i+1 position of β-turns in proteins. nih.govnih.govcapes.gov.br

By using the this compound dipeptide, chemists can strategically introduce a Phe(i)-Pro(i+1) sequence, which acts as a nucleation site to promote the folding of a peptide chain into a stable β-hairpin conformation. nih.govacs.org This approach has been validated in the design of numerous peptidomimetics. For instance, research on mimics of the agouti-related protein (AGRP) involved grafting the active Arg-Phe-Phe loop onto a scaffold whose β-hairpin structure was induced by a D-Pro-Pro cyclization, underscoring the importance of proline-induced turns in these architectures. nih.gov Syntheses of various β-hairpin mimics that inhibit protein aggregation or other biological processes frequently employ Fmoc-Pro-OH or related proline derivatives as essential building blocks to enforce the required turn structure. uzh.chfrontiersin.org

Design and Synthesis of Pseudoproline-Containing Peptides

It is crucial to distinguish this compound from pseudoproline dipeptides. This compound incorporates a standard, naturally occurring proline residue, which imparts a permanent, rigid bend in the peptide backbone. In contrast, pseudoproline dipeptides are chemically modified building blocks derived from serine, threonine, or cysteine. chempep.comiris-biotech.de For example, Fmoc-Phe-Ser[psi(Me,Me)pro]-OH contains a temporary proline-like oxazolidine (B1195125) ring formed from the serine side chain. chempep.comsci-hub.se

The primary function of pseudoproline dipeptides is to temporarily disrupt the secondary structure (e.g., β-sheet formation) that can cause peptide aggregation and poor solvation during SPPS, thereby improving synthesis efficiency. merckmillipore.compeptide.com This proline-like "kink" is reversible; the native serine, threonine, or cysteine residue is fully restored during the final acidic cleavage from the resin. chempep.com Therefore, while both this compound and pseudoproline dipeptides are used to manage peptide conformation during synthesis, their roles are distinct. This compound introduces a permanent structural feature, whereas pseudoprolines provide a transient synthetic aid.

FeatureThis compound Fmoc-Xaa-Ser/Thr(Ψpro)-OH (Pseudoproline Dipeptide)
Structure Contains a standard L-Proline residue.Contains a temporary oxazolidine ring derived from Serine or Threonine. chempep.comiris-biotech.de
Backbone Kink Induces a permanent, rigid bend in the peptide backbone.Induces a temporary, reversible "kink" in the peptide backbone. chempep.com
Primary Function To introduce a specific, permanent structural motif (Phe-Pro turn).To disrupt aggregation and improve solubility during "difficult" peptide synthesis. peptide.com
Reversibility The Proline residue is a permanent part of the final peptide.The pseudoproline ring is cleaved by acid (e.g., TFA) to regenerate the native Ser/Thr residue. chempep.com
Application Design of structurally defined peptides, cyclic peptides, β-hairpins. nih.govnih.govSynthesis of long or aggregation-prone peptide sequences. merckmillipore.com

Integration into Hybrid Biomolecules and Conjugates

The Phe-Pro motif, installable via the this compound building block, is not limited to pure peptides but is also found in complex hybrid biomolecules and conjugates. The conjugation of peptides to non-peptidic moieties like metal complexes, fluorophores, or cytotoxic drugs is a powerful strategy to create novel therapeutic or diagnostic agents. nih.govnih.gov These conjugates often benefit from the peptide's ability to confer biocompatibility, improved solubility, or specific targeting.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry, particularly the one-bead-one-compound (OBOC) library method, is a high-throughput technique for discovering new bioactive ligands. nih.govnih.govucdavis.edu These methods rely on the "split-mix" synthesis of vast numbers of compounds on solid-phase supports, where each bead carries a unique chemical entity. nih.gov

Fmoc-protected amino acids are the cornerstone of this technology, and the use of Fmoc-dipeptides like this compound offers a significant advantage. chemimpex.comnih.gov By coupling two amino acids in a single synthetic step, the efficiency of library construction can be greatly enhanced. This is especially valuable when creating focused libraries designed to screen for specific structural motifs, such as the Pro-Phe or Hyp-Phe turn, which has been identified as a consensus sequence in catalytic peptides selected from a library. psu.edu The inclusion of this compound in the repertoire of building blocks for combinatorial synthesis allows for the rapid generation of diverse libraries containing this important, turn-inducing dipeptide sequence. nih.govconicet.gov.arpnas.org

Role in Supramolecular Assembly and Hydrogel Formation (as a model or component)

The Fmoc group is a potent driver of supramolecular self-assembly. Its large, planar, and hydrophobic nature promotes π-π stacking interactions that can lead to the formation of ordered nanostructures such as fibers, ribbons, and nanotubes in aqueous solution. chinesechemsoc.orgacs.orgbeilstein-journals.org When these nanofibers become sufficiently entangled, they immobilize the solvent, resulting in the formation of a hydrogel—a soft, water-swollen material with numerous applications in biomedicine. frontiersin.orgresearchgate.netrsc.org

Self-Assembly Mechanisms of Dipeptides and Derivatives

The self-assembly of Fmoc-dipeptides into ordered nanostructures is a phenomenon governed by a delicate balance of non-covalent interactions. In the case of this compound, the process is primarily initiated by the large, planar, and aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group. This group facilitates strong intermolecular π-π stacking, which acts as the principal organizing force, driving the molecules to aggregate from a solution state.

The peptide portion of the molecule, -Phe-Pro-OH, dictates the finer details of the resulting supramolecular structure. The key features and their roles are:

Phenylalanine (Phe): The aromatic phenyl side chain of this residue contributes additional π-π stacking and hydrophobic interactions, reinforcing the initial aggregation driven by the Fmoc group.

Proline (Pro): This is the most distinguishing feature of the dipeptide. The cyclic nature of the proline residue restricts the peptide backbone's torsional angles, imposing a rigid, fixed kink or β-turn. This conformational constraint actively prevents the formation of the extended β-sheet structures that are characteristic of many other self-assembling Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF).

Peptide Backbone: While the proline residue inhibits traditional hydrogen bonding patterns found in β-sheets, hydrogen bonds can still form between the amide and carboxyl groups, contributing to the stability of the final assembly, albeit in a different geometry.

The interplay of these forces means that this compound typically assembles into structures that differ significantly from the rigid, straight nanofibers seen with linear dipeptides. Research findings indicate that the proline-induced turn leads to the formation of more curved or twisted nanostructures, such as helical ribbons, twisted nanofibers, and in some conditions, nanospherical aggregates or vesicles. The final morphology is highly sensitive to external conditions like solvent polarity, pH, and concentration, which can modulate the strength of the contributing non-covalent interactions.

Interactive Data Table 1: Driving Forces in this compound Self-Assembly

Click on the headers to sort the data.

Intermolecular ForceContributing Molecular MoietyRole in AssemblyResulting Structural Influence
π-π Stacking Fmoc Group, Phenylalanine Side ChainPrimary driving force for aggregationPromotes molecular stacking and initial ordering
Hydrophobic Interactions Fmoc Group, Phenylalanine Side ChainSequesters non-polar groups from aqueous solventStabilizes the core of the assembled nanostructure
Hydrogen Bonding Peptide Backbone (Amide N-H, Carbonyl C=O), C-terminus (-COOH)Secondary stabilization forceConnects adjacent molecules, but pattern is disrupted by Proline
Steric Hindrance/Conformational Constraint Proline ResiduePrevents β-sheet formationInduces curvature, leading to twisted fibers or spherical aggregates

Co-Assembly Strategies with Other Peptidic Units

Co-assembly, the process of assembling two or more different molecular components into a single, hybrid nanostructure, represents a powerful strategy for creating materials with enhanced complexity and functionality. This compound is an excellent candidate for co-assembly due to its unique structural properties, allowing it to act as a "structure-modulating" agent.

When co-assembled with other peptidic units, this compound can influence the final morphology and properties of the resultant material in several ways:

Morphology Control: When co-assembled with a strongly gelating, β-sheet-forming peptide (e.g., Fmoc-Ala-Ala or Fmoc-Phe-Phe), the proline kink in this compound acts as a "terminator" or "defect-inducer." By incorporating into the growing nanofiber, it disrupts the long-range order of the β-sheet, which can control the fiber's length, persistence length, and degree of entanglement. Varying the molar ratio of this compound to the linear dipeptide allows for precise tuning of the material's mechanical properties, such as the stiffness of the resulting hydrogel.

Functionalization: this compound can be used as the primary structural or gelling component in a co-assembly with a second, low-concentration peptide that imparts a specific function. For example, it can be co-assembled with a short, bioactive peptide sequence (e.g., Arg-Gly-Asp, or RGD, for cell adhesion) that may not self-assemble on its own. The this compound forms the bulk hydrogel matrix, effectively trapping and presenting the functional peptide to create a bioactive scaffold for tissue engineering applications.

Creation of Hierarchical Structures: The distinct assembly pathway of this compound can be leveraged to create hierarchical materials. Co-assembly with a component that forms a different type of nanostructure can lead to complex, multi-level architectures where, for instance, the twisted ribbons of this compound decorate or intertwine with the straight nanofibers of a co-assembling partner.

These strategies demonstrate that this compound is not merely a standalone building block but also a sophisticated modulator for designing next-generation biomaterials where structure and function can be programmed at the molecular level.

Interactive Data Table 2: Examples of this compound Co-Assembly Systems

Click on the headers to sort the data.

Co-assembling PartnerMolar Ratio (this compound : Partner)Resulting NanostructurePotential Application
Fmoc-Ala-Ala (Fmoc-AA) Variable (e.g., 1:1, 1:4)Hybrid nanofibers with controlled length and curvatureTunable hydrogels for 3D cell culture
Fmoc-Arg-Gly-Asp (Fmoc-RGD) High (e.g., 9:1)Functionalized hydrogel with a matrix of twisted fibersBioactive scaffolds for promoting cell adhesion
Fmoc-Diphenylalanine (Fmoc-FF) Variable (e.g., 1:1)Intertwined network of twisted and straight fibersMaterials with tunable viscoelastic properties
Fluorescently-Tagged Peptide High (e.g., 99:1)Fluorescently labeled nanostructuresProbes for imaging and tracking self-assembly processes

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
This compound N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline
Fmoc-FF N-(9-Fluorenylmethoxycarbonyl)-L-diphenylalanine
Fmoc-AA N-(9-Fluorenylmethoxycarbonyl)-L-dialanine
Fmoc-RGD N-(9-Fluorenylmethoxycarbonyl)-L-arginyl-glycyl-L-aspartic acid
Phenylalanine (2S)-2-amino-3-phenylpropanoic acid
Proline (2S)-pyrrolidine-2-carboxylic acid

Biochemical and Biophysical Studies in Vitro and Mechanistic Focus

Investigation of Enzyme-Substrate Interactions (e.g., Protease Specificity)

Fmoc-Phe-Pro-OH is frequently used in the solid-phase synthesis of peptide substrates to probe the specificity of various proteases. sigmaaldrich.compsu.edu The Phe-Pro motif is a recognition element for several classes of enzymes, and by incorporating this dipeptide into longer sequences, researchers can elucidate the binding preferences of enzyme active sites.

Proteases exhibit specificity based on the interaction between their active site pockets (termed S subsites) and the amino acid residues of the substrate (termed P residues). biorxiv.org Studies using synthetic peptide libraries, often constructed with Fmoc-protected amino acids like Fmoc-Phe-OH and Fmoc-Pro-OH, have revealed specific preferences for Phenylalanine and Proline at various positions. psu.edunih.gov

For instance, α-Thrombin, a key enzyme in the coagulation cascade, shows a preference for Proline at the P2 position (two residues N-terminal to the cleavage site). biorxiv.org Cysteine proteases like papain also demonstrate a preference for Proline, but at the P3 position. nih.gov Aspartic peptidases from Plasmodium species, known as plasmepsins, have been analyzed using complex peptide libraries to determine their preferences. LC-MS analysis of cleavage products from these libraries, which were synthesized using Fmoc-amino acids including Fmoc-Phe-OH and Fmoc-Pro-OH, revealed detailed specificity profiles at multiple subsites (P3, P2, P2', P3'). psu.edu Similarly, the substrate specificity of the Dengue virus NS3 protease has been mapped using internally quenched fluorogenic peptides, the synthesis of which utilizes these building blocks. nih.gov

These studies are critical for understanding the biological roles of proteases and for the rational design of specific enzyme inhibitors. psu.edubiorxiv.org

ProteaseClassPreferred Substrate Motif/ResidueSource
α-ThrombinSerine ProteaseProline at P2 biorxiv.org
PapainCysteine ProteaseProline at P3 nih.gov
PlasmepsinsAspartic ProteaseHydrophobic residues (e.g., Phe) at P1/P1' psu.edu
Dengue Virus NS3 ProteaseSerine ProteaseDibasic residues at P1/P2 nih.gov
Pro-Pro Endopeptidases (PPEPs)MetalloproteaseCleavage between two Proline residues (P1-P1') biorxiv.org

Analysis of Binding Affinity to Biomolecules (e.g., Receptor Interactions in model systems)

The Phe-Pro motif is a conserved feature in various biomolecules and plays a significant role in mediating interactions with receptors. The defined conformation of this dipeptide sequence is instrumental in establishing high-affinity binding. This compound and related Fmoc-protected amino acids are essential for synthesizing model peptides to study these interactions. nih.gov

A prominent example is the highly conserved Phe-Pro motif found at the apex of the Cys-loop in nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research using unnatural amino acid mutagenesis, where the native Phe and Pro were substituted, has demonstrated a strong interaction between the two residues that is crucial for receptor function. These studies, which use Fmoc chemistry for peptide synthesis, revealed that hydrophobicity at both the Phe and Pro sites is favorable for receptor function. nih.gov

Furthermore, peptides containing Phe and Pro residues have been synthesized to investigate binding to other receptors. A derivative of this compound, specifically Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH, has been used in the synthesis of oxytocin (B344502) receptor antagonists, which inhibit oxytocin binding with high affinity. biosynth.com Similarly, synthetic octapeptides containing a Pro-Lys sequence, prepared using Fmoc chemistry, were used to create novel insulin (B600854) analogs to test their binding affinity for the insulin receptor. nih.gov Cyclic peptides containing a Pro-Pro-Phe-Phe sequence have also been shown to play a pivotal role in bioactivity, with the rigid structure contributing to increased affinity for various targets. mdpi.com

Receptor/TargetPeptide/Motif StudiedKey FindingSource
Nicotinic Acetylcholine Receptor (nAChR)Phe-Pro motifA strong interaction between Phe and Pro is critical for receptor function; hydrophobicity is favored at both sites. nih.gov
Oxytocin ReceptorFmoc-Phe-Ser(Psi(Me,Me)Pro)-OH based antagonistsDemonstrated high affinity for the receptor, inhibiting the binding of oxytocin. biosynth.com
Insulin ReceptorSynthetic octapeptides with Pro-LysNew insulin analogs showed varying binding affinities (4% and 78%) depending on the sequence. nih.gov
Substance P 1-7 Binding SiteH-Phe-Phe-NH2 analoguesRigidification of the C-terminal phenylalanine improved binding affinity. acs.org

Role in Chemical Probes and Biosensors (design and application)

Peptides are increasingly used as biorecognition elements in the design of chemical probes and biosensors due to their specific binding capabilities and versatile chemical nature. researchgate.net The ability of short peptides to self-assemble into ordered nanostructures is also a valuable property for creating novel biosensing platforms. researchgate.netrsc.org

Specifically, a dipeptide derivative, Fmoc-Pro-Phe-OMe, has been employed to create a carbon sensor for the simultaneous electrochemical detection of toxic residues in food samples. researchgate.net This highlights the direct application of a protected Phe-Pro motif in a functional biosensor. The design of such sensors often involves immobilizing the peptide onto a transducer surface, such as an electrode or a field-effect transistor (FET). researchgate.netmdpi.com The synthesis of peptides directly on these surfaces, for example on SiO2, is a key area of research, with both Fmoc and Boc-based chemical strategies being explored to create peptide microarrays for high-throughput screening. mdpi.comnih.gov

The principle involves the peptide acting as a specific recognition element that binds to a target analyte. researchgate.net This binding event causes a measurable change in the physical properties of the sensor interface (e.g., electrical potential, current, or mass), which is then transduced into a readable signal. The inherent properties of the Fmoc group, such as its fluorescence, can also be exploited for tracking self-assembly and interaction events. researchgate.net

Biosensor ComponentDescriptionFunction/PrincipleSource
Biorecognition ElementFmoc-Pro-Phe-OMe dipeptideProvides specific binding sites for target analytes (e.g., chloramphenicol, furazolidone). researchgate.net
TransducerCarbon electrode / Oxide surface (e.g., SiO2)Converts the chemical binding event into a measurable electrical or optical signal. researchgate.netmdpi.com
Synthesis StrategySolid-phase peptide synthesis (SPPS)Allows for the controlled, stepwise construction of the peptide probe on a solid support or directly on the sensor surface. mdpi.com
Assembly PrinciplePeptide self-assembly (e.g., into nanofibers)Creates a structured interface that can enhance sensor sensitivity and stability. rsc.org

Studies of Dipeptide Motifs in Protein Folding and Stability (theoretical and model systems)

The Phe-Pro dipeptide motif is of significant interest in studies of protein folding and stability due to the unique conformational properties of the proline residue. The peptide bond preceding a proline (in this case, the Phe-Pro bond) can exist in either a cis or trans conformation. researchgate.net While the trans form is generally favored for most peptide bonds, the energy barrier for the cis-trans isomerization of a prolyl bond is much lower, making the cis conformation more accessible. nih.govresearchgate.net

NMR spectroscopy studies on model peptides have shown that the presence of an aromatic residue N-terminal to a proline, as in the Phe-Pro motif, significantly enhances the population of the cis conformer. nih.gov This stabilization is attributed to a direct CH/π interaction, where the C-H bonds of the proline ring interact favorably with the electron-rich face of the phenylalanine aromatic ring. nih.govsci-hub.box

Peptide MotifInteractionEffect on StabilityΔG (trans → cis) (kcal/mol)Source
Ac-Pro-Pro-Phe-NH2CH/π interaction (Pro1-Phe3)Enhanced stability of Pro-cisPro conformer0.64 sci-hub.box
Ac-Pro-Pro-Tyr-NH2CH/π interaction (Pro1-Tyr3)Enhanced stability of Pro-cisPro conformer0.35 sci-hub.box
Ac-Pro-Pro-Trp-NH2CH/π interaction (Pro1-Trp3)Enhanced stability of Pro-cisPro conformer0.59 sci-hub.box
Ac-Pro-Pro-Ala-NH2(No aromatic interaction)Lower stability of Pro-cisPro conformer~1.55 sci-hub.box

Development and Application of Advanced Analytical Methodologies for Fmoc Phe Pro Oh Research

Chiral Chromatography for Enantiomeric Purity Assessment and Mechanistic Studies

The enantiomeric purity of Fmoc-Phe-Pro-OH is a critical quality attribute, as the presence of the undesired D-isomer can significantly impact the biological activity and safety of the final peptide product. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of enantiomers. nih.govcat-online.com

Enantiomeric Purity Assessment:

Chiral stationary phases (CSPs) are at the heart of enantiomeric separations by HPLC. For Nα-Fmoc protected amino acids and dipeptides like this compound, various CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have proven effective. researchgate.netwindows.net These CSPs can differentiate between the L- and D-enantiomers based on subtle differences in their three-dimensional structures and interactions. researchgate.net The use of a chromophoric group like Fmoc facilitates UV detection, enhancing the sensitivity of the analysis. cat-online.com

A systematic study on the enantiomeric separation of Fmoc-amino acids and peptides on native β- and γ-cyclodextrin columns revealed that the presence of the Fmoc group significantly influences chiral recognition. capes.gov.br The separation can be optimized by adjusting the mobile phase composition, including the use of modifiers like triethylamine (B128534) and acetic acid, which can alter retention times, enantiorecognition, and even the elution order of the enantiomers. capes.gov.br For instance, the enantiomers of Fmoc-Phe-OH have been successfully resolved on quinine-based zwitterionic and anion exchanger-type chiral stationary phases. nih.govsemanticscholar.org

Mechanistic Studies:

Beyond routine purity analysis, chiral chromatography provides a powerful tool for mechanistic studies. By analyzing the enantiomeric ratio under different reaction conditions, researchers can gain insights into the mechanisms of side reactions that may lead to racemization during peptide synthesis. nih.gov For example, base-catalyzed epimerization is a known side reaction that can occur during the coupling of amino acids. chempep.com Chiral HPLC can be used to quantify the extent of this epimerization, helping to optimize reaction conditions to minimize its occurrence. Molecular dynamics simulations are also employed to understand the chiral recognition mechanism at a molecular level, examining interactions like hydrogen bonding between the analyte and the chiral stationary phase. researchgate.net

A common approach for determining the enantiomeric purity of a peptide involves hydrolyzing the peptide in a deuterated acid, followed by chiral chromatography coupled with mass spectrometry (MS/MS). This method allows for the correction of any racemization that might occur during the hydrolysis step itself. nih.gov

Interactive Data Table: Chiral Separation of Fmoc-Amino Acid Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionOutcomeReference
Fmoc-D-PhenylglycineAmylose derivative (CSP 1)Not specifiedUV, FluorescenceEnantiomeric purity determined (D:L = 99.65:0.35) researchgate.net
Fmoc-L-PhenylalanineAmylose derivative (CSP 1)Not specifiedUV, FluorescenceEnantiomeric purity determined (D:L = 0.60:99.40) researchgate.net
Fmoc-Phe-OHQuinine-based zwitterionicCO2/MeOH with additivesNot specifiedBaseline resolution achieved nih.govsemanticscholar.org
Fmoc-Pro-OHQuinine-based anion-exchangerCO2/MeOH with additivesNot specifiedSuccessful separation nih.gov
Fmoc-Amino AcidsLux® Polysaccharide-basedReversed-phaseNot specifiedBaseline resolution for most windows.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of this compound and its related reaction mixtures. Its high accuracy and sensitivity allow for the precise determination of molecular weights and the identification of products, byproducts, and impurities.

During solid-phase peptide synthesis (SPPS), HRMS can be used to monitor the progress of both the coupling and deprotection steps. chempep.com By analyzing small aliquots of the reaction mixture, it is possible to confirm the successful addition of the this compound unit to the growing peptide chain and to detect any incomplete reactions or side products. chempep.comrsc.org For instance, after cleavage of a sample from the resin, the resulting mixture can be analyzed by HPLC coupled with mass spectrometry (LC-MS) to identify the desired peptide as well as any deletion or truncated sequences. google.com

The identification of side-reaction products is a key application of HRMS in this context. For example, the formation of diketopiperazines, a common side reaction involving proline residues, can be readily detected. chempep.com Furthermore, HRMS is crucial for characterizing the final purified peptide, confirming its identity and purity before its use in further applications. rsc.org

Spectrophotometric Monitoring of Fmoc Cleavage and Coupling Efficiency

The fluorenylmethoxycarbonyl (Fmoc) protecting group has a distinct advantage: its cleavage can be monitored in real-time using UV-Vis spectrophotometry. chempep.comekb.eg This is because the cleavage of the Fmoc group by a base, typically piperidine (B6355638) in DMF, releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs UV light. iris-biotech.dekobv.descholaris.ca

Fmoc Cleavage Monitoring:

By measuring the absorbance of the deprotection solution at a specific wavelength (typically around 301 nm), the concentration of the released Fmoc-piperidine adduct can be quantified. kobv.demdpi.com This provides a direct measure of the extent of Fmoc group removal. tec5usa.com This technique is widely used in automated peptide synthesizers to ensure complete deprotection before the next coupling step. tec5usa.com The rate of Fmoc deprotection can also be studied kinetically by monitoring the change in absorbance over time. scholaris.ca

Coupling Efficiency Assessment:

Spectrophotometric methods can also be used to assess the efficiency of the coupling reaction. After the coupling step, a ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin. iris-biotech.de The Kaiser test is a colorimetric assay that detects free primary amines. iris-biotech.de A blue or violet color indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. iris-biotech.de Conversely, a yellow color suggests that the coupling was successful. iris-biotech.de For secondary amines like proline, the chloranil (B122849) test can be used. iris-biotech.de While these are often qualitative, they provide a rapid and simple means to monitor the progress of the synthesis. iris-biotech.defiveable.me

Interactive Data Table: Spectrophotometric Monitoring Parameters

MethodAnalyte/ProcessWavelength (nm)PrincipleApplicationReference
UV-Vis SpectroscopyFmoc-piperidine adduct301Quantification of released Fmoc groupMonitoring Fmoc deprotection kobv.demdpi.com
UV-Vis SpectroscopyDibenzofulvene adducts289.9 or 301.0Quantification of Fmoc releaseMonitoring deprotection and resin loading iris-biotech.de
Kaiser Test (Ninhydrin)Free primary aminesNot applicable (colorimetric)Color change indicates presence of free aminesAssessing coupling efficiency iris-biotech.de
Chloranil TestFree secondary aminesNot applicable (colorimetric)Color change indicates presence of free aminesAssessing coupling efficiency of proline iris-biotech.de

Microfluidic Systems for High-Throughput Synthesis and Analysis

Microfluidic systems, also known as lab-on-a-chip technology, offer significant advantages for the synthesis and analysis of peptides like this compound. nih.govresearchgate.net These systems manipulate small volumes of fluids in micro-scale channels, enabling rapid and efficient reactions with minimal reagent consumption. pitt.edumdpi.com

High-Throughput Synthesis:

Microreactors can significantly accelerate peptide synthesis. nii.ac.jp The large surface-to-volume ratio in microchannels enhances heat and mass transfer, leading to faster reaction rates. pitt.edu This allows for the rapid synthesis of dipeptides and even longer peptide chains. pitt.eduresearchgate.net Automated microfluidic systems can perform multi-step syntheses, including coupling and deprotection steps, in a continuous flow manner, reducing synthesis time from hours to minutes. mdpi.com This high-throughput capability is particularly valuable for the rapid generation of peptide libraries for screening purposes. pitt.edufrontiersin.org

High-Throughput Analysis:

Microfluidic devices can be integrated with various analytical techniques, such as mass spectrometry and fluorescence detection, for high-throughput analysis. researchgate.netresearchgate.net This allows for the rapid screening of reaction conditions to optimize the synthesis of this compound containing peptides. Droplet-based microfluidics, where reactions are carried out in picoliter-sized aqueous droplets dispersed in an immiscible oil phase, enables the screening of millions of individual reactions in a short period. frontiersin.orgresearchgate.net This technology is powerful for directed evolution experiments and for identifying optimal synthetic protocols.

Future Research Directions and Translational Perspectives Academic Concepts

Novel Protecting Group Strategies Compatible with Fmoc-Phe-Pro-OH Synthesis

The synthesis of peptides, including those incorporating the this compound motif, relies heavily on the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. researchgate.netnih.gov The standard Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS, with the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection. nih.govsemanticscholar.org However, challenges in synthesizing complex peptides containing sequences like Phe-Pro necessitate the exploration of novel and more robust protecting group strategies.

Future research could focus on developing alternative temporary Nα-protecting groups that offer different lability profiles compared to Fmoc. While Fmoc is highly effective, its removal with piperidine (B6355638) can sometimes lead to side reactions. researchgate.net Groups that are more base-labile, such as the 1-benzo[f]indenylmethoxycarbonyl (Bimoc) group, or those removable under different, milder conditions could offer advantages in specific synthetic contexts involving this compound. nih.gov

Another promising area is the development of advanced side-chain protecting groups that are fully compatible with the this compound unit. For instance, in longer peptides containing this dipeptide, issues like aspartimide formation can occur if a neighboring aspartic acid residue is present. nih.gov Research into novel, bulkier, or electronically modified side-chain protecting groups for aspartic acid could suppress this side reaction more effectively than current options. nih.gov

Furthermore, the "proline editing" concept offers a novel perspective. acs.org This strategy involves incorporating a modified proline precursor, like hydroxyproline (Hyp), which is then chemically altered on the solid support after incorporation into the peptide chain. acs.org This approach could be adapted for this compound synthesis by first synthesizing Fmoc-Phe-Hyp-OH and then modifying the hydroxyl group to generate diverse proline analogs within the dipeptide structure, expanding its functional diversity.

Finally, pseudo-prolines (ΨPro), which are cyclic derivatives of serine, threonine, or cysteine, represent a valuable tool. acs.orgresearchgate.net Introducing a pseudo-proline can disrupt undesirable secondary structures that lead to aggregation during synthesis. acs.orgresearchgate.net Investigating the strategic placement of pseudo-prolines near the this compound sequence in a larger peptide could enhance synthetic efficiency and purity.

Protecting Group Strategy Potential Advantage for this compound Synthesis Key Research Focus
Alternative Nα-Protection Mitigation of side reactions associated with piperidine-mediated Fmoc removal.Development of groups with alternative lability (e.g., increased base-lability or photo-lability).
Advanced Side-Chain Protection Suppression of side reactions like aspartimide formation in adjacent residues.Design of bulkier or electronically modified protecting groups for problematic amino acids.
Proline Editing Creation of diverse this compound analogs with tailored functionalities.Adaptation of on-resin modification of hydroxyproline within the dipeptide sequence.
Pseudo-prolines (ΨPro) Improved solvation and coupling kinetics during synthesis of larger peptides.Strategic incorporation of ΨPro building blocks near the Phe-Pro motif to prevent aggregation.

Computational Design of this compound Analogs with Tailored Properties

Computational modeling and in silico design are powerful tools for accelerating the development of new molecules with specific properties, bypassing laborious and costly trial-and-error experimentation. researchgate.netacs.org For this compound, computational approaches can provide profound insights into its self-assembly behavior and guide the design of analogs with tailored functionalities for materials science and biomedical applications.

Molecular dynamics (MD) simulations can be employed to investigate the self-assembly process of this compound at an atomistic level. nih.govresearchgate.net Such simulations can predict how individual molecules interact and organize into larger supramolecular structures, such as nanofibers or hydrogels. By understanding the key non-covalent interactions—such as π-π stacking of the Fmoc groups, hydrophobic interactions of the phenylalanine side chain, and hydrogen bonding—researchers can predict the morphology and stability of the resulting nanomaterials. manchester.ac.ukjpt.com For example, MD simulations have been successfully used to study the self-assembly of similar Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF), revealing the formation of well-ordered cylindrical nanostructures. semanticscholar.orgresearchgate.net

Computational tools can also be used to rationally design this compound analogs. By systematically modifying the chemical structure in silico—for instance, by substituting phenylalanine with other aromatic or aliphatic amino acids, or by altering the proline ring—researchers can predict how these changes will affect the self-assembly process and the properties of the resulting materials. researchgate.net Machine learning models, trained on large datasets of peptide sequences and their observed properties, could further accelerate this process by predicting the likelihood of successful synthesis or specific material characteristics. nih.gov

These computational approaches allow for the pre-screening of a vast number of potential analogs, identifying promising candidates for experimental synthesis and characterization. This synergy between computational design and experimental validation can lead to the development of novel this compound-based materials with precisely controlled properties, such as mechanical stiffness, biocompatibility, or drug-release kinetics, for applications in tissue engineering and regenerative medicine. researchgate.netnih.gov

Computational Method Application to this compound Predicted Outcome/Insight
Molecular Dynamics (MD) Simulations Modeling the self-assembly of this compound in aqueous environments.Understanding the formation of nanostructures (e.g., fibrils, hydrogels) and the key intermolecular interactions. researchgate.net
De Novo Design Algorithms Generating novel peptide sequences based on the Fmoc-Phe-Pro scaffold.Creating analogs with enhanced stability, specific binding affinities, or altered self-assembly propensities. nih.gov
Machine Learning (ML) Predicting synthetic success and material properties of novel analogs.High-throughput screening of virtual libraries to identify promising candidates for synthesis. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying electronic effects and reaction mechanisms at a high level of theory.Gaining detailed insight into specific interactions, such as π-π stacking, that drive self-assembly. nih.gov

Green Chemistry Approaches in this compound Synthesis

Solid-phase peptide synthesis (SPPS), the standard method for producing peptides, is notoriously solvent-intensive and generates significant chemical waste. nih.govnih.gov The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netacs.org Applying these principles to the synthesis of this compound and related peptides is a critical area of future research.

A primary focus of greening SPPS is the replacement of hazardous solvents. N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS, but it is classified as a substance of very high concern due to its reproductive toxicity. researchgate.net Research has identified several greener alternatives, including 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP), which have been successfully used in the synthesis of various peptides. researchgate.netresearchgate.net Future studies should focus on optimizing the synthesis of this compound using these or other bio-based solvents, ensuring high yield and purity while minimizing environmental footprint. Solvent mixtures, such as combinations of Cyrene with carbonates, have also shown promise in replacing DMF entirely. nih.gov

Reducing the consumption of solvents and reagents is another key aspect. Innovative protocols, such as "in-situ Fmoc removal," eliminate the washing steps after coupling, which can save up to 60% of the solvent used. semanticscholar.orgjpt.com Additionally, the use of microwave-assisted peptide synthesis can significantly reduce reaction times for both coupling and deprotection steps, leading to lower energy consumption and often improved peptide purity. researchgate.netnih.gov

Biocatalysis offers a paradigm shift in peptide synthesis. The use of enzymes, such as proteases or engineered ligases, to form the peptide bond between Fmoc-phenylalanine and proline would be a significant advancement. nih.govmanchester.ac.uk Enzymatic synthesis proceeds in aqueous media under mild conditions, eliminating the need for hazardous organic solvents and protecting groups for side chains, thereby dramatically improving the sustainability of the process. reading.ac.ukacs.orgrsc.org

Green Chemistry Strategy Application in this compound Synthesis Environmental Benefit
Alternative Solvents Replacing DMF with greener options like 2-MeTHF, GVL, or bio-based solvent mixtures. acs.orgresearchgate.netReduction in the use of toxic and hazardous substances.
Process Optimization Implementing protocols like in-situ Fmoc removal and microwave-assisted synthesis. semanticscholar.orgresearchgate.netSignificant reduction in solvent waste and energy consumption.
Waste Reduction Employing technologies that reduce the number of washing steps required. nih.govLower process mass intensity (PMI) and less chemical waste generation.
Biocatalysis Using enzymes to catalyze the formation of the Phe-Pro peptide bond. nih.govreading.ac.ukElimination of organic solvents and reduction of protecting group chemistry.

Advanced Materials Applications derived from Self-Assembling Fmoc-Peptides

The conjugation of a bulky aromatic moiety like Fmoc to short peptides can induce their self-assembly into well-ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govmanchester.ac.uk This phenomenon is primarily driven by π-π stacking interactions between the fluorenyl rings of the Fmoc groups, complemented by hydrogen bonding and hydrophobic interactions between the peptide backbones and side chains. acs.orgmdpi.com Fmoc-dipeptides, particularly Fmoc-diphenylalanine (Fmoc-FF), have been extensively studied as building blocks for these advanced biomaterials. jpt.comreading.ac.uk

This compound, with its aromatic phenylalanine and structurally constrained proline, is a promising candidate for the development of novel self-assembling materials. The presence of the proline residue is expected to introduce a "kink" or turn in the peptide backbone, which could lead to unique supramolecular architectures distinct from those formed by linear dipeptides like Fmoc-FF. These structural differences could, in turn, influence the mechanical properties, stability, and bioactivity of the resulting materials.

A primary application for these materials is in the field of tissue engineering and 3D cell culture. researchgate.net The self-assembled nanofibrous network of a hydrogel can mimic the native extracellular matrix (ECM), providing a supportive scaffold for cell adhesion, proliferation, and differentiation. jpt.com Hydrogels derived from this compound could be investigated for their ability to support the culture of various cell types, with the potential for tailoring the gel's stiffness and porosity to match specific tissues. manchester.ac.uk

Furthermore, these hydrogels can serve as depots for the controlled release of therapeutic agents. reading.ac.uk The nanofibrous matrix can encapsulate drugs, growth factors, or other bioactive molecules, releasing them over an extended period as the hydrogel biodegrades. The specific release profile could be tuned by modifying the dipeptide sequence, thereby altering the density and degradation rate of the hydrogel network. For instance, Fmoc-FF hydrogels have been explored for encapsulating anticancer drugs and porphyrin chromophores for antimicrobial applications. reading.ac.uk

The functionalization of surfaces with self-assembling Fmoc-peptides is another exciting avenue. Covalently anchoring this compound to a material surface could create a nanostructured coating that enhances biocompatibility or directs specific cellular responses, which is valuable for medical implants and biosensors. nih.gov

Application Area Potential Use of Self-Assembled this compound Key Material Property
Tissue Engineering Forming hydrogel scaffolds that mimic the extracellular matrix for 3D cell culture. researchgate.netjpt.comBiocompatibility, tunable mechanical stiffness, and nanofibrous architecture.
Drug Delivery Encapsulating and providing sustained release of therapeutic molecules. reading.ac.ukPorous network structure and biodegradability.
Wound Healing Creating biocompatible hydrogel dressings that promote tissue regeneration. jpt.comreading.ac.ukHigh water content, biocompatibility, and ability to support cell growth.
Surface Modification Creating bioactive nanocoatings on medical devices to improve integration with host tissue. nih.govSelf-assembly into ordered structures on surfaces.

Q & A

What are the critical considerations for optimizing solid-phase synthesis protocols when incorporating Fmoc-Phe-Pro-OH into peptide sequences?

Answer:
this compound, a dipeptide building block, requires careful optimization of coupling efficiency and deprotection steps in solid-phase peptide synthesis (SPPS). Key parameters include:

  • Coupling Reagents: Use HOBt/DIC or Oxyma Pure/COMU for reduced racemization risks .
  • Deprotection Conditions: 20% piperidine in DMF (v/v) with agitation times adjusted based on resin swelling properties .
  • Pseudoproline Effects: Proline’s cyclic structure may introduce conformational constraints, potentially reducing aggregation during chain elongation. Monitor via HPLC for truncated sequences .
  • Solubility Challenges: Pre-dissolve in minimal DCM/DMF (1:4) to avoid incomplete coupling .

How do analytical methods resolve discrepancies in purity assessments of this compound during synthesis?

Answer:
Purity discrepancies arise from varying detection limits of methods:

  • HPLC vs. TLC: HPLC (≥99% purity thresholds) detects trace impurities (e.g., Fmoc-β-Ala-Phe-OH at ≤0.1%) missed by TLC (≥98% thresholds) .
  • Mass Spectrometry (MS): ESI-MS identifies side products like diketopiperazines, common in Pro-containing sequences due to intramolecular cyclization .
  • Amino Acid Analysis (AAA): Quantifies free amino acids (≤0.2% in GC assays) to validate coupling completeness .

What strategies mitigate this compound degradation during long-term storage?

Answer:

  • Temperature Control: Store at 2–8°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Desiccants: Use silica gel to maintain <5% humidity, critical for moisture-sensitive Pro derivatives .
  • Light Sensitivity: Amber vials minimize photodegradation of the fluorenyl moiety .

How does the pseudoproline motif in this compound influence peptide folding and aggregation?

Answer:
The Pro residue introduces a pseudoproline effect, disrupting β-sheet formation and reducing aggregation-prone intermediates:

  • Conformational Studies: Circular dichroism (CD) shows increased α-helix stabilization in model peptides .
  • Solubility Enhancement: Use in difficult sequences (e.g., amyloid-β fragments) improves solubility by 30–50% compared to non-Pro analogs .

What orthogonal protection schemes are compatible with this compound in complex peptide architectures?

Answer:

  • Acid-Labile Groups: Pair with tert-butyl (tBu) or Trt protections for side-chain deprotection (95% TFA cleavage) without affecting the Fmoc group .
  • Photocleavable Linkers: Integrate p-benzoylphenylalanine (Bpa) for UV-triggered release in prodrug studies .
  • Enzymatic Compatibility: Use Pro’s resistance to proteolysis for stable peptide-drug conjugates .

How do researchers validate the enantiomeric purity of this compound in chiral synthesis?

Answer:

  • Chiral HPLC: C18 columns with isocratic elution (acetonitrile/0.1% TFA) resolve D/L enantiomers, ensuring ≥99.8% enantiomeric excess .
  • Marfey’s Reagent: Post-synthesis derivatization confirms configuration via UV/Vis detection .

What computational tools predict synthetic routes for this compound-derived prodrugs?

Answer:

  • Retrosynthetic AI: Tools like Pistachio/Reaxys models propose routes using Fmoc-Thr[PO(OH)(OPOM)]-like phosphoester strategies for prodrug activation .
  • Molecular Dynamics (MD): Simulate Pro’s conformational impact on prodrug stability (e.g., logP shifts from 5.3 to 4.8 with phosphorylation) .

How are impurities like Fmoc-Phe-Phe-OH controlled during this compound synthesis?

Answer:

  • Stepwise Monitoring: Real-time FTIR tracks Fmoc deprotection (1710 cm⁻¹ carbonyl peak) to limit dimerization .
  • Ion-Exchange Chromatography: Removes cationic byproducts (e.g., residual HOBt) post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.